molecular formula C9H14O B13688752 (2-Methoxyethene-1,1-diyl)dicyclopropane

(2-Methoxyethene-1,1-diyl)dicyclopropane

Cat. No.: B13688752
M. Wt: 138.21 g/mol
InChI Key: RNGJIGOJNRFXEB-UHFFFAOYSA-N
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Description

(2-Methoxyethene-1,1-diyl)dicyclopropane is an organic compound with the molecular formula C9H14O. It is characterized by the presence of two cyclopropane rings attached to a methoxyethene group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethene-1,1-diyl)dicyclopropane typically involves the reaction of cyclopropane derivatives with methoxyethene under specific conditions. One common method involves the use of a base-catalyzed reaction where cyclopropylmethyl bromide reacts with methoxyethene in the presence of a strong base like sodium hydride. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethene-1,1-diyl)dicyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methoxyethene-1,1-diyl)dicyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyethene-1,1-diyl)dicyclopropane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane, 1,1’-(methoxyethenylidene)bis-: Similar structure but different functional groups.

    1,2-Bis(diphenylphosphino)ethane: Contains cyclopropane rings but different substituents.

    2,2’-(2,2-Diphenylethene-1,1-diyl)dithiophene: Similar structural motif with different functional groups.

Uniqueness

(2-Methoxyethene-1,1-diyl)dicyclopropane is unique due to its combination of cyclopropane rings and a methoxyethene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1-cyclopropyl-2-methoxyethenyl)cyclopropane

InChI

InChI=1S/C9H14O/c1-10-6-9(7-2-3-7)8-4-5-8/h6-8H,2-5H2,1H3

InChI Key

RNGJIGOJNRFXEB-UHFFFAOYSA-N

Canonical SMILES

COC=C(C1CC1)C2CC2

Origin of Product

United States

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